An In-depth Technical Guide to the Chemical Properties of 1-(3-Methylisothiazol-5-yl)ethanone
An In-depth Technical Guide to the Chemical Properties of 1-(3-Methylisothiazol-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical and physical properties of 1-(3-Methylisothiazol-5-yl)ethanone (CAS Number: 90724-49-5), a heterocyclic ketone with potential applications in medicinal chemistry and drug development. This document collates available data on its molecular structure, physicochemical properties, reactivity, and safety profile. While experimental data for some properties of this specific molecule are limited in publicly accessible literature, this guide also discusses general characteristics and experimental methodologies relevant to the isothiazole class of compounds. The aim is to furnish researchers and drug development professionals with a foundational understanding of this compound, highlighting areas where further investigation is warranted.
Chemical Identity and Physical Properties
1-(3-Methylisothiazol-5-yl)ethanone is a substituted isothiazole with the molecular formula C₆H₇NOS.[1] The isothiazole ring is a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in a 1,2-arrangement. The presence of the methyl and acetyl groups influences its chemical reactivity and potential biological activity.
Table 1: Physicochemical Properties of 1-(3-Methylisothiazol-5-yl)ethanone
| Property | Value | Source |
| Molecular Formula | C₆H₇NOS | PubChem[1] |
| Molecular Weight | 141.19 g/mol | PubChem[1] |
| CAS Number | 90724-49-5 | PubChem[1] |
| IUPAC Name | 1-(3-methyl-1,2-thiazol-5-yl)ethanone | PubChem[1] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available | |
| Appearance | Data not available | |
| Topological Polar Surface Area | 58.2 Ų | PubChem[1] |
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 1-(3-Methylisothiazol-5-yl)ethanone are not widely published. However, based on the chemical structure, the expected spectral characteristics can be predicted.
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¹H NMR: Protons on the methyl and acetyl groups, as well as the proton on the isothiazole ring, would exhibit characteristic chemical shifts.
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¹³C NMR: Distinct signals for the carbons in the isothiazole ring, the methyl group, and the acetyl group would be expected.
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IR Spectroscopy: Characteristic absorption bands for the C=O (ketone) and C=N (isothiazole ring) functional groups would be prominent.
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Mass Spectrometry: The molecular ion peak would correspond to the molecular weight of the compound.
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 1-(3-Methylisothiazol-5-yl)ethanone is not available in the reviewed literature, the synthesis of similar thiazole derivatives often employs methods such as the Hantzsch thiazole synthesis or variations thereof. A plausible synthetic approach could involve the reaction of a suitable thioamide with an α-haloketone.
The reactivity of the isothiazole ring, often characterized by its susceptibility to nucleophilic attack, is a key feature of this class of compounds. The acetyl group provides a reactive site for various chemical transformations, making it a useful intermediate for the synthesis of more complex molecules. Isothiazole derivatives are known to be building blocks in the synthesis of various bioactive molecules, including antimicrobial and anti-inflammatory agents.
Experimental Protocols (General)
Detailed experimental protocols for 1-(3-Methylisothiazol-5-yl)ethanone are not available. However, the following outlines general methodologies used for the analysis of related isothiazolinone compounds, which could be adapted for this specific molecule.
High-Performance Liquid Chromatography (HPLC)
HPLC is a common technique for the analysis of isothiazolinones. A typical protocol would involve:
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Instrumentation: A standard HPLC system equipped with a UV detector.
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Column: A C18 reversed-phase column is often suitable.
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Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
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Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.
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Sample Preparation: Dissolving a known quantity of the compound in a suitable solvent, followed by filtration before injection.
Gas Chromatography (GC)
GC, often coupled with a mass spectrometer (GC-MS), can also be used for the analysis of isothiazolinones, sometimes requiring derivatization.
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Instrumentation: A GC system with a flame ionization detector (FID) or a mass spectrometer (MS).
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Column: A capillary column with a suitable stationary phase.
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Carrier Gas: Typically helium or nitrogen.
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Temperature Program: A programmed temperature ramp to ensure separation of the analyte from any impurities.
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Sample Preparation: Dissolving the sample in a volatile organic solvent. Derivatization may be necessary to improve volatility and thermal stability.
Biological Activity and Signaling Pathways
There is currently no specific information in the public domain regarding the biological activity, mechanism of action, or involvement in signaling pathways of 1-(3-Methylisothiazol-5-yl)ethanone. However, the broader class of isothiazole derivatives has been investigated for a range of biological activities.
Isothiazole-containing compounds have been explored for their potential as:
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Antimicrobial agents: The isothiazole ring is a core component of some biocides.
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Anti-inflammatory agents: Certain thiazole derivatives have shown anti-inflammatory properties.
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Anticancer agents: The thiazole scaffold is present in some compounds investigated for their anticancer activity.
The biological effects of isothiazoles are often attributed to the reactivity of the sulfur atom and the overall electronic properties of the heterocyclic ring, which can allow for interactions with biological macromolecules.
Safety and Handling
Based on available GHS classifications for 1-(3-Methylisothiazol-5-yl)ethanone, the compound is considered hazardous.[1]
Table 2: GHS Hazard Statements
| Hazard Code | Description |
| H226 | Flammable liquid and vapor |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion and Future Directions
1-(3-Methylisothiazol-5-yl)ethanone is a heterocyclic compound with potential for further investigation in the field of drug discovery and development. This technical guide has summarized the currently available information on its chemical and physical properties. However, there are significant gaps in the experimental data, particularly concerning its physical properties, detailed synthetic and analytical protocols, and, most importantly, its biological activity.
Future research should focus on:
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The experimental determination of its key physical properties.
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The development and publication of robust and reproducible synthetic and analytical methods.
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Screening for biological activity against various targets to elucidate its potential therapeutic applications and mechanism of action.
Such studies will be crucial in fully characterizing 1-(3-Methylisothiazol-5-yl)ethanone and determining its value as a lead compound or intermediate in drug development programs.
